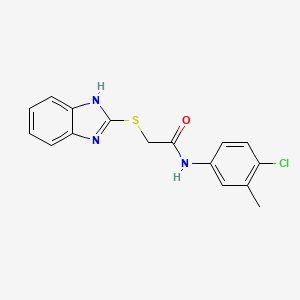
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide, also known as L-745,870, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide exerts its pharmacological effects by selectively blocking dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system. This leads to the modulation of dopaminergic neurotransmission, which is involved in the regulation of various cognitive and emotional processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide has been shown to modulate the activity of dopaminergic neurons in various brain regions, leading to the regulation of various cognitive and emotional processes. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide is its selectivity for dopamine D4 receptors, which allows for the study of the specific role of these receptors in various neurological disorders. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide. One potential direction is the investigation of its potential therapeutic applications in other neurological disorders such as depression and anxiety. Another potential direction is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Furthermore, the study of the interaction between N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide and other neurotransmitter systems may provide insights into the complex regulation of cognitive and emotional processes in the brain.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-(4-methyl-1-piperazinyl)propanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block dopamine D4 receptors, which are involved in the regulation of behavior, cognition, and emotion.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14-3-2-4-15(14)13-16/h5-6,13H,2-4,7-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNIYGJXBYSUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)



![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)






![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
